N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of multiple halogen atoms, which contribute to its stability and reactivity. It is used in various fields, including chemistry, biology, medicine, and industry, due to its distinctive properties.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its stability and effectiveness.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 3-(trifluoromethyl)phenol.
Formation of Intermediate: The first step involves the reaction of 2,6-dichloroaniline with a difluoroacetylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes several types of chemical reactions:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate hydrolysis.
Major Products
Mechanism of Action
The mechanism by which N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diflufenican: A related compound used as a herbicide, known for its selective action against broadleaf weeds.
Flufenacet: Another herbicide with a similar structure, used for controlling grass and broadleaf weeds.
Oxyfluorfen: A herbicide with a similar mode of action, used in various agricultural applications.
Uniqueness
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its unique combination of halogen atoms, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and specific biological activities.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F5NO2/c16-10-5-2-6-11(17)12(10)23-13(24)15(21,22)25-9-4-1-3-8(7-9)14(18,19)20/h1-7H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCFTMNXYDUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=CC=C2Cl)Cl)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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